![molecular formula C15H18O4 B3113279 (1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1946017-75-9](/img/structure/B3113279.png)
(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
Overview
Description
“(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C15H18O4 . It is also known by the common name "trans-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring attached to a carboxylic acid group and a phenyl group. The phenyl group is further substituted with an oxan-2-yloxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.305 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 454.1±45.0 °C at 760 mmHg . The exact mass is 262.120514 and it has a LogP value of 1.64 . The vapour pressure is 0.0±1.2 mmHg at 25°C and the index of refraction is 1.581 .Scientific Research Applications
Synthesis of Cyclopropane Derivatives
Research has demonstrated innovative synthetic routes to cyclopropane derivatives, highlighting their utility in organic synthesis. For instance, the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives showcases diastereoselective cyclopropanation reactions essential for creating structurally complex molecules with potential pharmacological activities (S. Yong et al., 2007).
Catalytic Cycloisomerization
The triflic acid-catalyzed cycloisomerization of donor-acceptor cyclopropanes to form alkyl 5-arylfuran-2-carboxylates is another significant application. This reaction highlights the versatility of cyclopropanes in synthesizing complex molecules, which could have implications in the development of new materials or pharmaceuticals (Yuequan Zhu et al., 2016).
Kulinkovich Cyclopropanation
The Kulinkovich cyclopropanation of carboxylic acid derivatives is a critical reaction for the synthesis of cyclopropanols and other heteroatom-substituted cyclopropanes. This method's high selectivity and use of inexpensive reagents make it valuable for constructing cyclopropane-containing molecules with potential biological activities (J. Cha & O. Kulinkovich, 2012).
Enantioselective Organocatalysis
The use of novel aryl sulfonamides for enantioselective cyclopropanation reactions demonstrates the cyclopropane moiety's role in synthesizing enantiomerically pure compounds. Such methodologies are crucial for producing pharmaceuticals with high enantiomeric excesses, highlighting cyclopropanes' importance in medicinal chemistry (Antti Hartikka et al., 2007).
Biological Activities of Cyclopropane Moieties
Research into the biological activities of cyclopropane-containing compounds, such as 1-aminocyclopropane-1-carboxylic acid derivatives, reveals their potential in antifungal, antimicrobial, antiviral, and antitumoral applications. This underscores the cyclopropane ring's role in bioactive molecules and its importance in drug discovery and development (Michael G. Coleman & A. Hudson, 2016).
properties
IUPAC Name |
(1S,2S)-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-15(17)13-9-12(13)10-4-6-11(7-5-10)19-14-3-1-2-8-18-14/h4-7,12-14H,1-3,8-9H2,(H,16,17)/t12-,13+,14?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOLSBFFDXNKJL-AMIUJLCOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C3CC3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)[C@H]3C[C@@H]3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




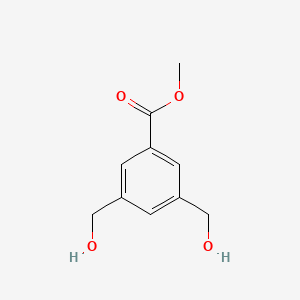
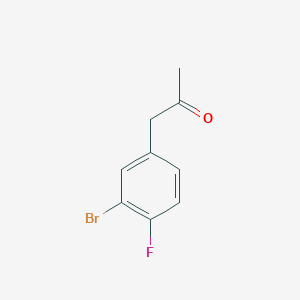
![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3113214.png)
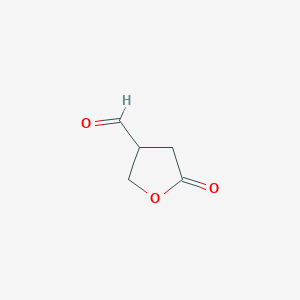
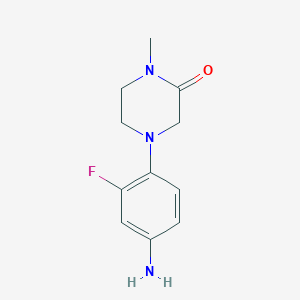

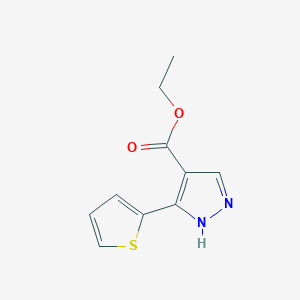
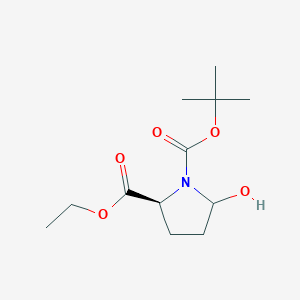


![tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate](/img/structure/B3113286.png)
![Tert-butyl 4-[(5-bromopyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B3113295.png)
![N-([1,1'-biphenyl]-4-yl)-3'-(Carbazol-9-yl)-[1,1'-Biphenyl]-4-amine](/img/structure/B3113298.png)